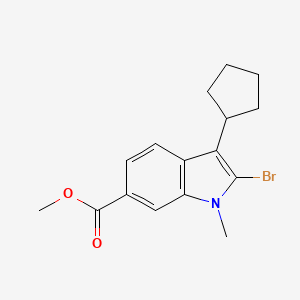

methyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H18BrNO2 |

|---|---|

Molecular Weight |

336.22 g/mol |

IUPAC Name |

methyl 2-bromo-3-cyclopentyl-1-methylindole-6-carboxylate |

InChI |

InChI=1S/C16H18BrNO2/c1-18-13-9-11(16(19)20-2)7-8-12(13)14(15(18)17)10-5-3-4-6-10/h7-10H,3-6H2,1-2H3 |

InChI Key |

MAINHSJYWMIERU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C(=O)OC)C(=C1Br)C3CCCC3 |

Origin of Product |

United States |

Preparation Methods

Step 1: Formation of the Indole Core

The indole core can be synthesized using methods such as:

- Fischer Indole Synthesis : Reacting phenylhydrazines with ketones or aldehydes under acidic conditions.

- Palladium-Catalyzed Coupling : Using Pd(0)-catalyzed reactions for assembling indole frameworks from aryl halides and amines.

Step 2: Selective Bromination

Selective bromination at position 2 of the indole ring is typically achieved using:

- N-Bromosuccinimide (NBS) in a suitable solvent like dichloromethane (DCM) or acetonitrile.

This step requires careful control of reaction conditions to avoid over-bromination.

Step 3: Introduction of Cyclopentyl Group

The cyclopentyl group can be introduced via:

- Cycloalkylation using cyclopentyl halides (e.g., cyclopentyl bromide) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Alternatively, Grignard reagents derived from cyclopentyl magnesium bromide can be employed for nucleophilic substitution.

Step 4: Esterification

To introduce a methyl ester group at position 6:

- The carboxylic acid precursor is treated with methanol in the presence of an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).

This reaction is typically performed under reflux conditions to ensure complete esterification.

Example Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Formation of Indole Core | Phenylhydrazine + Acetone, Acid Catalyst (e.g., HCl), Heat | Produces unsubstituted indole derivatives. |

| Bromination | NBS in DCM/Acetonitrile, Room Temperature | Ensures selective mono-bromination at position 2. |

| Cyclopentyl Substitution | Cyclopentyl Bromide + NaH/K₂CO₃ in DMF, Stirring at Room Temperature | Requires dry conditions to prevent hydrolysis. |

| Esterification | Carboxylic Acid + Methanol + H₂SO₄, Reflux for ~15 hours | Reaction monitored via TLC; yields purified methyl ester after extraction and column chromatography. |

Challenges and Optimization

Synthesizing methyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate involves challenges such as:

- Avoiding side reactions during bromination and cycloalkylation.

- Ensuring regioselectivity in functional group modifications.

- Achieving high yields through optimized reaction conditions.

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate typically involves bromination of the corresponding indole derivative. The process requires careful control of reaction conditions to minimize by-products and maximize yield. For example, the use of lithium isopropoxide has been noted to enhance stability during synthesis, leading to higher purity of the final product .

Anticancer Properties

This compound has shown significant promise in preclinical studies as an anticancer agent. Its mechanism of action primarily involves:

- Microtubule Destabilization : The compound has been observed to inhibit tubulin polymerization, which is crucial for cell division. This action can lead to apoptosis in cancer cells, making it a potential candidate for cancer therapy .

- Cytotoxic Effects : Studies have reported cytotoxicity against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. The IC50 values indicate its effectiveness, with reported ranges suggesting significant growth inhibition at low concentrations.

Structure-Activity Relationship (SAR)

The structural features of this compound contribute to its biological activity. The bromine atom and cyclopentyl group enhance lipophilicity, potentially improving the compound's ability to penetrate cellular membranes and exert its effects.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound against a panel of cancer cell lines. The results indicated:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This Compound | MDA-MB-231 | 2.43–7.84 | Microtubule destabilization |

| Control | HepG2 | 4.98–14.65 | Apoptosis induction |

This data underscores the compound's potential as an effective anticancer agent through distinct mechanisms of action.

Case Study 2: Synthesis Optimization

Another investigation focused on optimizing the synthesis conditions for this compound. Researchers found that adjusting reaction temperatures and using specific quenching agents significantly improved yields while reducing unwanted by-products. This optimization is critical for scaling up production for further biological testing .

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom and cyclopentyl group can influence the compound’s binding affinity and specificity, leading to its biological effects .

Comparison with Similar Compounds

Key Observations:

Cycloalkyl vs.

Ester Group Position : Ethyl esters (e.g., ) generally exhibit higher lipophilicity than methyl esters, influencing pharmacokinetic properties.

Functional Group Diversity: The presence of hydroxyl or aminomethyl groups () increases hydrogen-bonding capacity, which may enhance biological activity but reduce metabolic stability.

Physicochemical Properties

Molecular Weight and Lipophilicity:

Reactivity:

- Bromine at the 2-position (target compound) may undergo nucleophilic substitution more readily than bromine at the 4-position (e.g., ), due to electronic effects from the indole ring.

- The methyl ester at the 6-position is less prone to hydrolysis than ethyl esters (), enhancing stability under physiological conditions.

Biological Activity

Methyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate is a complex organic compound belonging to the indole family, characterized by its unique structural features that confer significant biological activity. This article explores its biological properties, potential applications in drug development, and relevant research findings.

Structural Overview

The molecular formula of this compound is , with a molecular weight of approximately 320.2 g/mol. The compound features:

- A bromine atom at the second position.

- A cyclopentyl group at the third position.

- A methyl group attached to the nitrogen of the indole ring.

- A carboxylate functional group at the sixth position of the indole structure.

This unique combination of structural elements is pivotal in determining its biological activity.

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. Studies have shown that compounds with indole cores often demonstrate effectiveness against various cancer cell lines due to their ability to interact with specific molecular targets involved in tumor growth and proliferation.

In vitro studies have demonstrated that this compound can inhibit the viability of cancer cells, particularly in colorectal cancer (Caco-2) models, where it has been shown to significantly reduce cell viability compared to untreated controls . The mechanism of action may involve modulation of signaling pathways critical for cancer cell survival.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Indole derivatives are known for their ability to disrupt bacterial cell functions, making them potential candidates for developing new antibiotics. Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria, although further research is needed to elucidate its full spectrum of antimicrobial efficacy .

Interaction Studies

Interaction studies have focused on the compound's binding affinity with various biological targets, including enzymes and receptors. Techniques such as molecular docking and surface plasmon resonance (SPR) have been employed to assess these interactions, providing insights into its potential therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key characteristics and potential activities of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate | Similar brominated indole structure | May exhibit different biological properties due to cyclohexane ring |

| Isopropyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate | Contains an isopropyl group | Potentially altered pharmacokinetics compared to methyl derivative |

| 2-Bromo-3-cyclohexyl-1H-indole-6-carboxylic acid | Lacks the methyl ester functionality | Focused on acid-base interactions rather than esterification |

This comparison highlights how slight modifications in structure can lead to variations in biological activity, underscoring the importance of structure-function relationships in medicinal chemistry.

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of this compound. For instance, a study published in a peer-reviewed journal reported on its synthesis via multi-step organic reactions, including methods such as Suzuki-Miyaura coupling . The resulting compound was evaluated for both anticancer and antimicrobial activities, demonstrating significant promise as a lead candidate for further development.

Chemical Reactions Analysis

Transesterification to Stabilize the Brominated Product

Due to instability issues in the brominated methyl ester derivative, transesterification with lithium isopropoxide in 2-propanol converts the methyl ester to a more stable isopropyl ester . This reaction proceeds via nucleophilic acyl substitution:

Reaction Conditions

-

Substrate : Methyl 3-cyclopentyl-1-methyl-1H-indole-6-carboxylate

-

Reagent : Lithium isopropoxide (1.2 eq) in 2-propanol

-

Temperature : 65°C

-

Yield : 95% (isopropyl 3-cyclopentyl-1-methyl-1H-indole-6-carboxylate)

This step is critical for enabling subsequent bromination without decomposition.

Bromination at C2 Position

The stabilized isopropyl ester undergoes regioselective bromination at the C2 position using bromine under controlled conditions :

Reaction Conditions

-

Substrate : Isopropyl 3-cyclopentyl-1-methyl-1H-indole-6-carboxylate

-

Reagent : Bromine (1.0 eq)

-

Key Steps :

-

Temperature control (≤25°C) to minimize dibromo and indolone impurities.

-

Quenching with aqueous Na₂S₂O₃ and 4-methylmorpholine.

-

Neutralization with NaOH in isopropanol for product stabilization.

-

-

Yield : 80–85% (isopropyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate)

While the methyl ester variant is not explicitly reported, analogous reactivity is expected due to structural similarity.

Palladium-Catalyzed Borylation-Suzuki Coupling

The brominated derivative serves as a substrate for Pd-catalyzed cross-coupling reactions. A one-pot borylation-Suzuki sequence enables aryl-aryl bond formation :

Reaction Conditions

-

Substrate : Isopropyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate

-

Catalyst : Pd(TFP) (tetrakis(triphenylphosphine)palladium)

-

Reagents : Boronic acid (1.5 eq), base (e.g., K₂CO₃)

-

Solvent : THF or dioxane

-

Temperature : 80–100°C

-

Yield : Not explicitly reported, but analogous Suzuki reactions typically achieve 70–90% yields .

This methodology is adaptable to the methyl ester variant for synthesizing biaryl indole derivatives.

Comparative Stability and Byproduct Analysis

The methyl ester’s instability under bromination conditions necessitates careful optimization:

| Parameter | Methyl Ester | Isopropyl Ester |

|---|---|---|

| Stability post-bromination | Low (prone to hydrolysis) | High (stable under neutral conditions) |

| Purification Difficulty | High (requires rigorous drying) | Moderate (crystallizes readily) |

| Typical Impurities | Dibromo derivatives, indolone byproducts | Trace diastereomers |

Synthetic Limitations and Challenges

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate?

- Methodological Answer : A plausible route involves functionalizing the indole core via bromination at the 2-position, followed by cyclopentyl and methyl group introductions. For esterification, protocols similar to those in related compounds (e.g., using SOCl₂ in anhydrous methanol to activate carboxyl groups) can be adapted. Purification via silica gel column chromatography (ethyl acetate/petroleum ether gradients) is recommended, with TLC monitoring .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Use NIOSH- or CEN-certified PPE, including P95 respirators, chemical-resistant gloves, and face shields. Store in a cool, dry environment under inert gas (e.g., argon) to prevent decomposition. Avoid exposure to moisture or incompatible materials, as no stability data for hydrolysis or oxidation are available .

Q. What spectroscopic methods are critical for characterizing this compound?

- Methodological Answer : Employ ¹H/¹³C NMR to confirm substitution patterns and ester functionality. Single-crystal X-ray diffraction (as in bromo-indole analogs) resolves steric effects from the cyclopentyl group. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl stretches .

Advanced Research Questions

Q. How does the bromine substituent at the 2-position influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the adjacent cyclopentyl group may require optimized catalysts (e.g., Pd-XPhos systems) and elevated temperatures. Kinetic studies using in situ NMR can monitor reaction progress .

Q. What strategies mitigate competing side reactions during functionalization at the 2-bromo position?

- Methodological Answer : Competing dehalogenation or ester hydrolysis can occur. Use anhydrous solvents (e.g., THF) and degas reagents to minimize side reactions. Additives like silver salts (Ag₂CO₃) may suppress protodebromination. Monitor by LC-MS to identify intermediates .

Q. How do solid-state interactions affect the compound’s reactivity or solubility?

- Methodological Answer : Crystal packing, influenced by hydrogen bonding (e.g., O–H⋯O/N–H⋯O interactions in bromo-indoles), reduces solubility in nonpolar solvents. Pre-treatment via ball milling or co-crystallization with solubilizing agents (e.g., cyclodextrins) may enhance bioavailability .

Q. What are the challenges in achieving regioselective substitution at the 2-bromo position?

- Methodological Answer : Steric bulk from the 3-cyclopentyl group directs electrophiles to the less hindered 5- or 7-positions. Computational modeling (DFT) predicts reactive sites, while directing groups (e.g., pyridine auxiliaries) can enforce regioselectivity .

Q. How to resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : Discrepancies in NMR shifts (e.g., ketone/enol tautomerism) require variable-temperature NMR or deuterium exchange experiments. Cross-validate with X-ray crystallography to confirm structural assignments, as demonstrated in bromo-indole analogs .

Key Considerations for Researchers

- Safety : Prioritize fume hood use and rigorous waste disposal, as brominated indoles may generate toxic decomposition products (e.g., HBr gas) .

- Data Gaps : No published data exist for melting point, solubility, or thermal stability. Develop protocols using differential scanning calorimetry (DSC) and accelerated stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.